molecular formula C29H20ClN3O2 B11057439 4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11057439
M. Wt: 477.9 g/mol
InChI Key: GNJXIBHTDKHBHK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrrolo[3,4-c]pyrazole derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C29H20ClN3O2

Molecular Weight

477.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H20ClN3O2/c30-21-13-11-20(12-14-21)27-25-26(19-7-3-1-4-8-19)31-33(23-9-5-2-6-10-23)28(25)29(35)32(27)22-15-17-24(34)18-16-22/h1-18,27,34H

InChI Key

GNJXIBHTDKHBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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